4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one
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Overview
Description
4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O3. It is a derivative of butenone, featuring an ethoxy and a methoxy group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the ethoxy group.
4-Hydroxy-3-methoxyphenylglycol: Contains a hydroxyl group instead of an ethoxy group.
p-Anisalacetone: Another derivative of butenone with different substituents on the phenyl ring .
Uniqueness
4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds.
Biological Activity
4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one, a compound belonging to the class of chalcones, has garnered attention due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an ethoxy and methoxy group attached to a phenyl ring, contributing to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for this compound across different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 8.14 |
HepG2 (Liver Cancer) | 5.88 |
HCT116 (Colorectal) | 6.31 |
A549 (Lung Cancer) | 6.50 |
HT1080 (Fibrosarcoma) | 7.00 |
These results indicate that the compound exhibits potent growth inhibitory activity, outperforming many known anticancer agents in certain contexts .
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin assembly and disruption of microtubule dynamics, which is critical for cell division . This mechanism aligns with findings from related chalcone analogs, suggesting a common pathway for compounds within this class.
Case Studies
- Study on HeLa Cells : In a focused study on the HeLa cell line, researchers observed that treatment with this chalcone analogue resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation . The study highlighted the compound's potential as a therapeutic agent in cervical cancer treatment.
- Comparative Analysis : A comparative analysis with other chalcone derivatives revealed that this compound had superior activity against resistant cancer cell lines, indicating its potential utility in overcoming drug resistance .
Additional Biological Activities
Beyond its antiproliferative effects, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : It has shown promise against various bacterial strains, indicating potential applications in treating infections .
- Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant activity, which could contribute to its overall therapeutic profile .
Properties
CAS No. |
943596-70-1 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h5-9H,4H2,1-3H3/b6-5+ |
InChI Key |
RQAGBDMSRFJMFA-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Origin of Product |
United States |
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